

An In-depth Technical Guide to the Physical Properties of 2-Ethylanthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylanthracene

Cat. No.: B1630459

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This technical guide provides a comprehensive overview of the core physical properties of **2-Ethylanthracene**, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information and standardized experimental protocols.

Core Physical Properties

2-Ethylanthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₁₄.^{[1][2]} It presents as a solid, ranging in color from yellow to brown.^{[1][3]}

Quantitative Data Summary

The key physical properties of **2-Ethylanthracene** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C16H14	[1][2]
Molecular Weight	206.28 g/mol	[1][2]
Melting Point	152-153 °C	[2][4][5][6]
Boiling Point	364.3 ± 9.0 °C (Predicted)	[4][5][6]
Density	1.082 ± 0.06 g/cm ³ (Predicted)	[5][6]
Physical State	Solid	[3]
Appearance	Yellow to brown powder	[1][3]

Solubility Profile

Quantitative solubility data for **2-Ethylanthracene** in a range of specific organic solvents is not extensively documented in readily available literature. However, based on its chemical structure as a polycyclic aromatic hydrocarbon, a qualitative solubility profile can be inferred.

As a nonpolar molecule, **2-Ethylanthracene** is sparingly soluble in water.[3] Following the principle of "like dissolves like," it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.[7] The presence of the ethyl group may slightly enhance its solubility in certain organic solvents compared to its parent compound, anthracene. The partitioning behavior of PAHs is largely governed by lipid and organic carbon content in environmental matrices.[3]

For precise quantitative analysis, experimental determination of solubility in specific solvents is necessary. A standard protocol for this determination is provided in the subsequent section.

Experimental Protocols

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[8][9][10][11] The protocol described below is a standard method using a capillary tube apparatus.

Methodology:

- **Sample Preparation:** A small amount of dry **2-Ethylanthracene** is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 cm.[\[12\]](#)
- **Apparatus Setup:** The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[12\]](#) This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument like a Mel-Temp.[\[8\]](#)
- **Heating and Observation:** The apparatus is heated at a steady, slow rate, typically around 2°C per minute, especially when approaching the anticipated melting point.[\[8\]](#)
- **Data Recording:** Two temperatures are recorded:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the last solid crystal melts completely.
- **Melting Point Range:** The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow, often within 0.5-1.0°C.[\[10\]](#) A broad melting range often indicates the presence of impurities.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Determination of Solubility

While specific data is sparse, a common and reliable method for determining the solubility of a solid compound like **2-Ethylanthracene** in an organic solvent is the gravimetric method. This involves creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

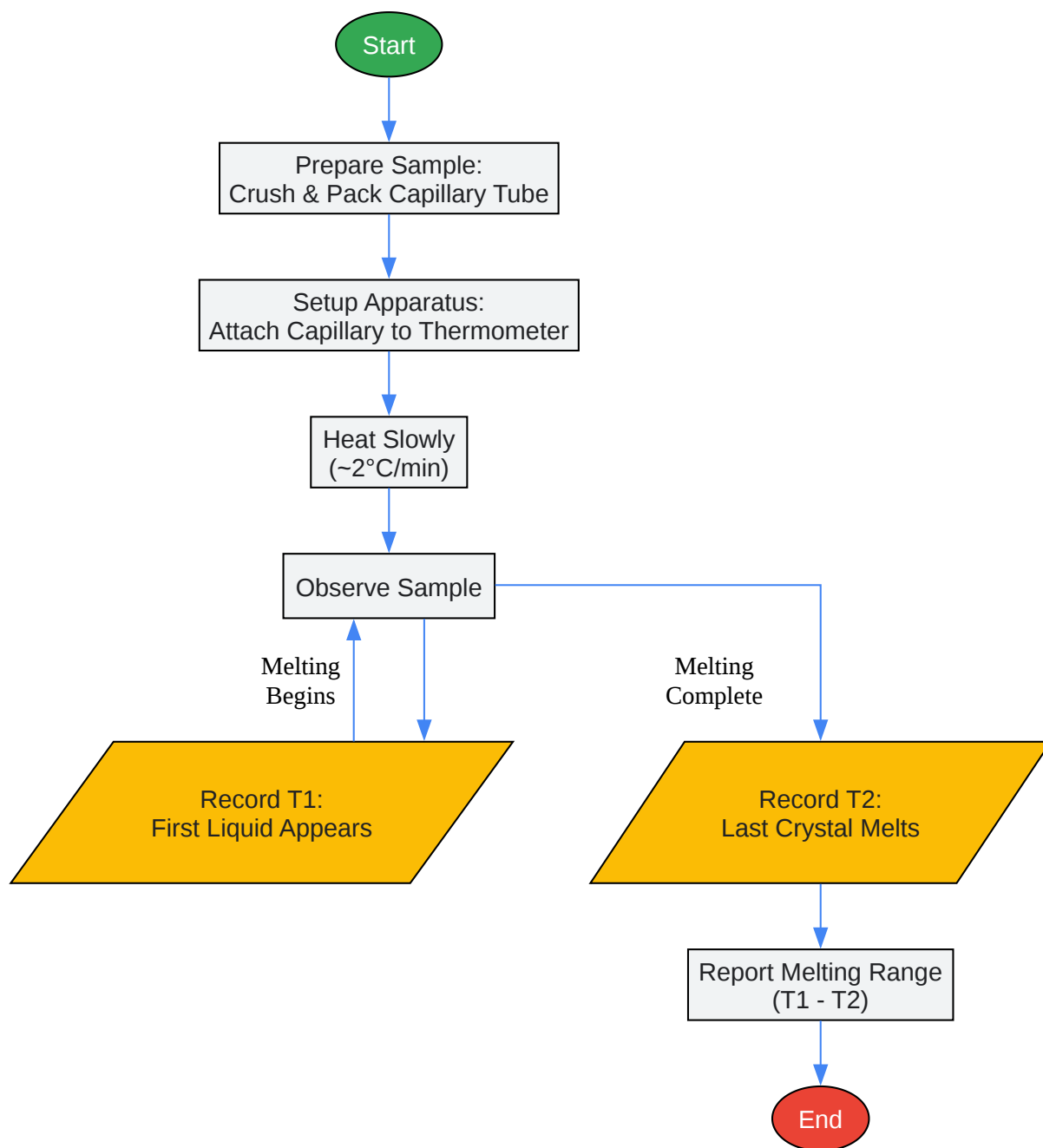
Methodology:

- **Saturation:** An excess amount of **2-Ethylanthracene** is added to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.[\[7\]](#)

- **Equilibration:** The vial is placed in a constant temperature bath and agitated (e.g., with a magnetic stirrer or shaker) for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may need to be determined empirically.
- **Separation:** Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by filtering the solution through a syringe filter or by centrifugation followed by careful decantation of the supernatant. This step must be performed at the same constant temperature to prevent changes in solubility.
- **Solvent Evaporation:** A precise, known volume or mass of the clear, saturated solution is transferred to a pre-weighed container (e.g., a vial or evaporating dish). The solvent is then carefully evaporated, often under a stream of inert gas or in a vacuum oven, to leave behind the dissolved **2-Ethylanthracene** residue.^[7]
- **Mass Determination:** The container with the dried residue is weighed. The process of drying and weighing should be repeated until a constant mass is achieved to ensure all solvent has been removed.^[7]
- **Calculation:** The solubility is calculated by subtracting the initial mass of the empty container from the final constant mass of the container with the residue. This gives the mass of **2-Ethylanthracene** that was dissolved in the known volume or mass of the solvent. Solubility is typically expressed in units such as g/100 mL, mg/L, or mol/L.

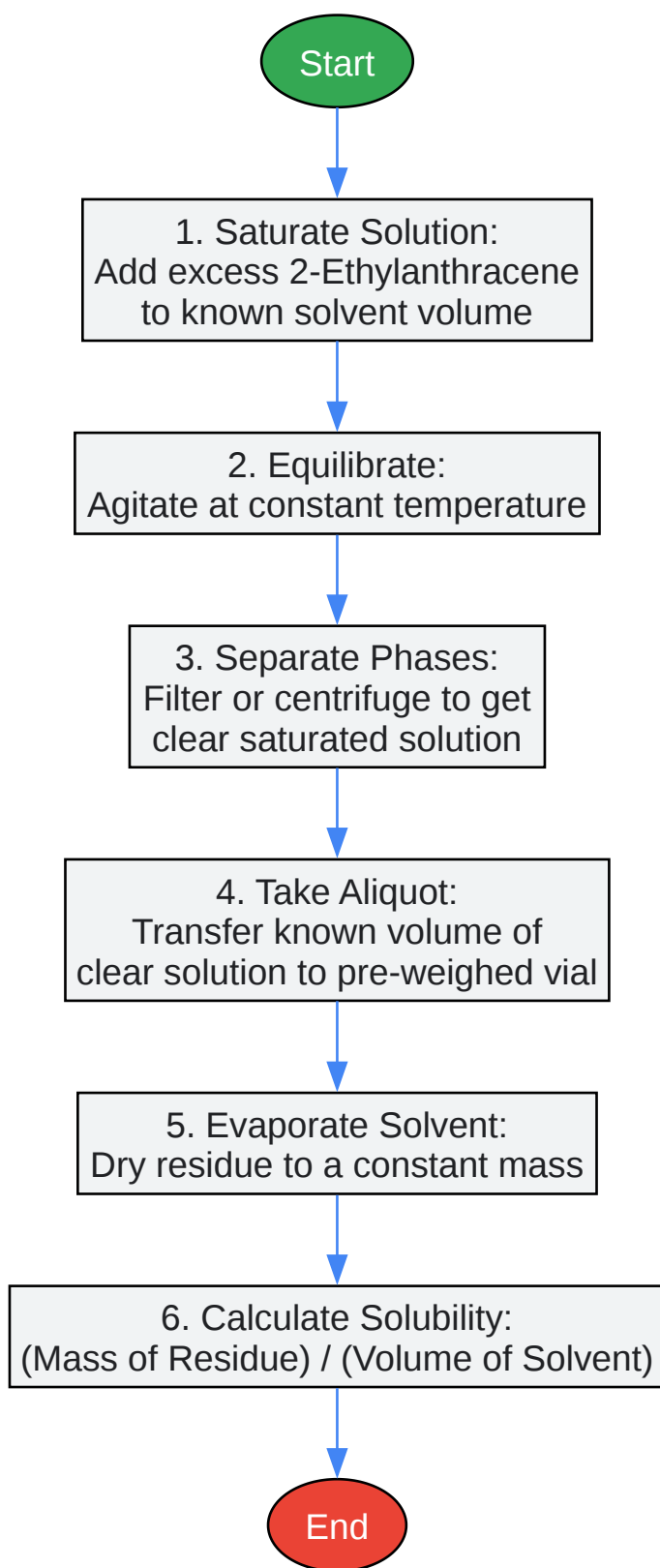
Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Workflow for Melting Point Determination.



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Caption: Gravimetric Method for Solubility Determination.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Ethylanthracene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630459#physical-properties-of-2-ethylanthracene-melting-point-solubility]

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